4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(3-methoxyphenyl)benzamide
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Overview
Description
4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(3-methoxyphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 3,4-dimethyl-N-methylsulfonylanilino group and a 3-methoxyphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(3-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(3-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(2-ethylphenyl)benzamide
- 4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(2-fluorophenyl)benzamide
Uniqueness
The uniqueness of 4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(3-methoxyphenyl)benzamide lies in its specific functional groups and their arrangement. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-17-8-13-22(14-18(17)2)26(31(4,28)29)16-19-9-11-20(12-10-19)24(27)25-21-6-5-7-23(15-21)30-3/h5-15H,16H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDBXAADENFVSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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